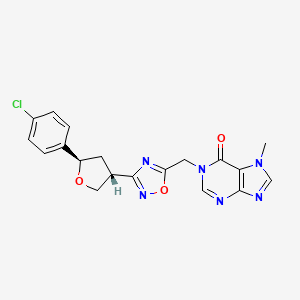
Trpa1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trpa1-IN-1 is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception, inflammation, and the detection of environmental irritants. TRPA1 is primarily expressed in sensory neurons and plays a crucial role in mediating pain and inflammatory responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trpa1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trpa1-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Amine und Elektrophile wie Alkylhalogenide.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Trpa1-IN-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den TRPA1-Kanal und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen von TRPA1 in sensorischen Neuronen und anderen Zelltypen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Schmerzen, Entzündungen und Atemwegserkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf TRPA1 abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an den TRPA1-Kanal bindet und dessen Aktivität hemmt. Diese Hemmung verhindert den Einstrom von Kationen wie Calcium und Natrium in die Zelle und reduziert so die Aktivierung von nachgeschalteten Signalwegen, die an Schmerzen und Entzündungen beteiligt sind. Die molekularen Zielstrukturen von this compound umfassen spezifische Bindungsstellen am TRPA1-Kanal, die für dessen Aktivierung und Funktion entscheidend sind.
Ähnliche Verbindungen:
HC-030031: Ein weiterer selektiver TRPA1-Antagonist mit ähnlichen inhibitorischen Wirkungen.
A-967079: Ein potenter und selektiver TRPA1-Antagonist, der in verschiedenen Forschungsstudien verwendet wird.
AP-18: Ein TRPA1-Antagonist mit einer anderen chemischen Struktur, aber ähnlichen funktionellen Eigenschaften.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität und Potenz für den TRPA1-Kanal und ist damit ein wertvolles Werkzeug für die Untersuchung der spezifischen Rollen von TRPA1 in verschiedenen physiologischen und pathologischen Prozessen. Seine besondere chemische Struktur bietet auch Vorteile in Bezug auf Stabilität und Bioverfügbarkeit im Vergleich zu anderen TRPA1-Antagonisten.
Wirkmechanismus
Trpa1-IN-1 exerts its effects by selectively binding to the TRPA1 channel and inhibiting its activity. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of downstream signaling pathways involved in pain and inflammation. The molecular targets of this compound include specific binding sites on the TRPA1 channel, which are critical for its activation and function.
Vergleich Mit ähnlichen Verbindungen
HC-030031: Another selective TRPA1 antagonist with similar inhibitory effects.
A-967079: A potent and selective TRPA1 antagonist used in various research studies.
AP-18: A TRPA1 antagonist with a different chemical structure but similar functional properties.
Uniqueness of Trpa1-IN-1: this compound is unique in its high selectivity and potency for the TRPA1 channel, making it a valuable tool for studying the specific roles of TRPA1 in various physiological and pathological processes. Its distinct chemical structure also provides advantages in terms of stability and bioavailability compared to other TRPA1 antagonists.
Eigenschaften
Molekularformel |
C19H17ClN6O3 |
|---|---|
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |
InChI |
InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
UGLQOTZNBCEHHB-GXTWGEPZSA-N |
Isomerische SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
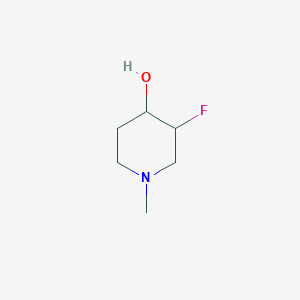
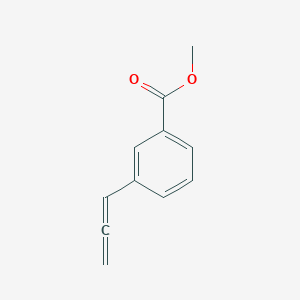
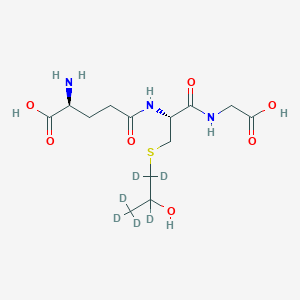
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
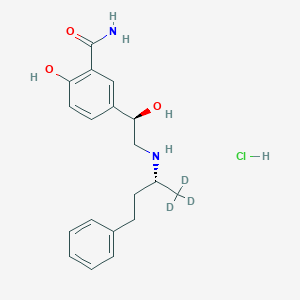
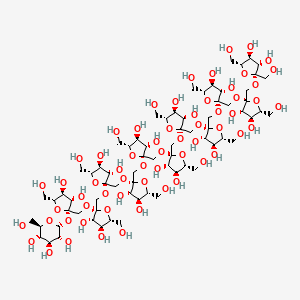

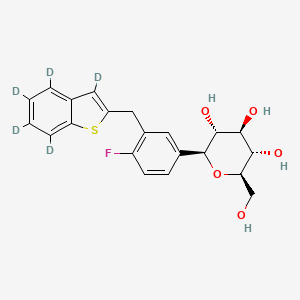
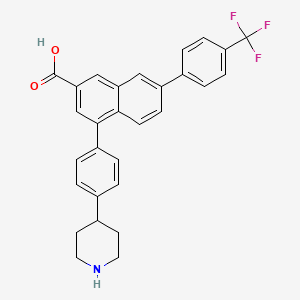
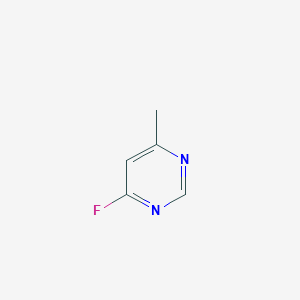
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)

